2,4,5-trifluoro-3-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
Description
This compound features a benzamide core substituted with three fluorine atoms (2,4,5-trifluoro), a methoxy group at position 3, and a piperidin-4-yl moiety linked to a 1,2,5-thiadiazole ring. The 1,2,5-thiadiazole group may contribute to π-π interactions or hydrogen bonding, while the piperidine scaffold offers conformational flexibility for receptor engagement.
Properties
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2S/c1-24-14-12(17)9(6-10(16)13(14)18)15(23)20-8-2-4-22(5-3-8)11-7-19-25-21-11/h6-8H,2-5H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIYDMKXGDHVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NC2CCN(CC2)C3=NSN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trifluoro-3-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide typically involves multiple steps. One common approach starts with the preparation of 2,4,5-trifluoro-3-methoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride . The acid chloride is then reacted with 1-(1,2,5-thiadiazol-3-yl)piperidine-4-amine under appropriate conditions to yield the final benzamide product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trifluoro-3-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The benzamide moiety can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,4,5-trifluoro-3-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,5-trifluoro-3-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethoxy and thiadiazolyl groups can enhance binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further investigation to elucidate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Fluorine substitution patterns (2,4,5-trifluoro vs. single fluorine or trifluoromethyl groups in analogues) may influence lipophilicity and target binding. For instance, 8b’s 3-fluoro-4-trifluoromethyl group increases electron-withdrawing effects compared to the target’s 2,4,5-trifluoro arrangement.
- Synthetic yields for analogues range from 35.2% to 65.2%, suggesting that the target compound’s synthesis (if similar) may require optimization for scalability.
Pharmacologically Relevant Analogues ()
The G Protein-Coupled Receptor and Ion Channel Guide (2011) lists compounds with piperidine-benzamide scaffolds targeting neuroendocrine or cardiovascular receptors:
Key Observations :
- The target’s benzamide-piperidine-thiadiazole architecture is distinct from indole (SR49059) or benzazepine (OPC31260) cores, which may limit cross-reactivity with non-target receptors.
- Fluorine atoms in the target could improve metabolic stability compared to non-fluorinated analogues like L372662, aligning with trends in drug design for CNS targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
